Mass Shift Advantage Over Unlabeled Analyte
D,L-2-Phenylglycine-d5 provides a +5.03 Da mass shift relative to unlabeled D,L-2-phenylglycine (Monoisotopic mass: 151.16 Da vs. 156.19 Da), enabling complete baseline resolution in mass spectrometric detection without any spectral interference . This mass difference exceeds the minimum requirement of +3 Da for reliable quantification in complex biological matrices, as established in FDA bioanalytical method validation guidance [1].
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 156.19 Da (C8H4D5NO2) |
| Comparator Or Baseline | 151.16 Da (C8H9NO2, unlabeled D,L-2-phenylglycine) |
| Quantified Difference | +5.03 Da mass shift |
| Conditions | High-resolution mass spectrometry (HRMS) and triple quadrupole MS, positive ionization mode |
Why This Matters
The +5 Da mass shift ensures that the internal standard signal does not overlap with the analyte's isotopic envelope, which is critical for accurate quantification in LC-MS/MS-based pharmacokinetic and metabolomics studies.
- [1] U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. View Source
